2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

Description

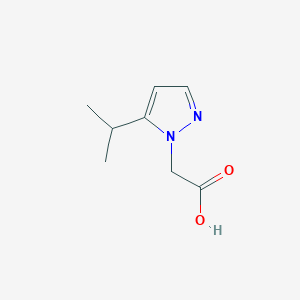

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-propan-2-ylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)7-3-4-9-10(7)5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWFYJQBBNHJOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=NN1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies on 2 5 Isopropyl 1h Pyrazol 1 Yl Acetic Acid Derivatives

Positional and Substituent Effects on Biological Activity

The biological profile of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid derivatives is highly dependent on the nature and position of substituents on the pyrazole (B372694) ring. The key structural features for SAR analysis are the isopropyl group at the C5 position, the acetic acid moiety at the N1 position, and the pyrazole core itself.

The substituent at the C5 position of the pyrazole ring plays a significant role in modulating the biological activity of the molecule. The isopropyl group, in particular, is a feature that can confer specific properties. SAR studies on related pyrazole structures indicate that the size, shape, and lipophilicity of the C5 substituent are critical for receptor interaction.

Research on various pyrazole derivatives has shown that alkyl groups at this position influence the compound's potency. The isopropyl group provides a moderate level of steric bulk and lipophilicity. In some series of compounds, it has been observed that varying the size of cyclic analogs in place of an isopropyl group can lead to changes in biological activity, with activity sometimes increasing with the size of the ring. researchgate.net This suggests that the pocket accommodating this part of the molecule is sensitive to both the volume and the conformational flexibility of the substituent. For instance, in a series of N-phenylpyrazolones, a 2-isopropyl derivative was identified as a potent inhibitor of Trypanosoma cruzi. researchgate.net

To illustrate the effect of modifications at this position, the following table summarizes hypothetical SAR data based on common observations in medicinal chemistry.

| Compound ID | C5-Substituent | Relative Potency | Comment |

| A | Methyl | + | Small alkyl group, moderate activity. |

| B | Isopropyl | +++ | Optimal balance of size and lipophilicity. |

| C | tert-Butyl | ++ | Increased bulk may slightly reduce fit in binding pocket. |

| D | Cyclopentyl | +++ | Similar activity to isopropyl, indicating a preference for a flexible, moderately sized group. researchgate.net |

| E | Phenyl | +/- | Large aromatic group may introduce unfavorable steric clashes or alter electronic properties. |

This table is illustrative, based on general SAR principles for pyrazole derivatives.

The acetic acid group at the N1 position is a critical pharmacophoric feature, often essential for biological activity. Carboxylic acids are prevalent in many drug molecules as they can engage in strong, specific charge-charge or hydrogen bond interactions with biological targets. nih.gov In the context of pyrazole derivatives, this acidic moiety frequently acts as a key anchoring point to a receptor's binding site.

The importance of this group is highlighted by studies where it is replaced by bioisosteres. Bioisosteric replacement is a common strategy in drug design to improve physicochemical properties while retaining or enhancing biological activity. For instance, in a series of aldose reductase inhibitors, the successful bioisosteric replacement of an acetic acid moiety with a 1-hydroxypyrazole was achieved. pharmacy180.comresearchgate.net This substitution resulted in a superior physicochemical profile while maintaining submicromolar inhibitory activity. researchgate.net Other acidic groups, such as tetrazoles, have also been explored as carboxylic acid bioisosteres in pyrazole-based compounds. researchgate.net

| Compound ID | N1-Substituent | Relative Potency | Comment |

| F | -CH₂COOH (Acetic Acid) | +++ | Parent structure; strong ionic/H-bond interactions. |

| G | -CH₂CONH₂ (Acetamide) | - | Loss of acidic proton generally abolishes activity. |

| H | 1-Hydroxypyrazole | ++ | Effective acidic bioisostere, improves other properties. researchgate.net |

| I | 1H-Tetrazol-5-ylmethyl | ++ | Common carboxylic acid bioisostere, maintains acidic character. researchgate.net |

| J | -CH₃ (Methyl) | - | Removal of the acidic group leads to loss of key interaction. |

This table is illustrative, based on general SAR principles for N1-substituted pyrazoles.

While the substituents at N1 and C5 are often primary drivers of activity, modifications to the other positions of the pyrazole ring (C3 and C4) also significantly fine-tune the molecule's properties. Substituents on the core can influence the electronic distribution of the ring, its metabolic stability, and its orientation within a binding site. youtube.com

For example, introducing substituents at the C3 position can directly impact potency. researchgate.net The nature of the group, whether it is an electron-donating or electron-withdrawing group, can alter the pKa of the pyrazole nitrogens and affect binding. Similarly, substitution at the C4 position can be used to modulate lipophilicity and block potential sites of metabolism. In many pyrazole series, such as COX-2 inhibitors, the substitution pattern across the entire ring is critical for achieving high potency and selectivity. nih.gov

| Position | Substituent Type | General Effect on Activity |

| C3 | Small Alkyl/Aryl | Can enhance potency through additional hydrophobic or stacking interactions. researchgate.net |

| C3 | Halogen | May improve metabolic stability and binding affinity through halogen bonds. |

| C4 | Hydrogen (unsubstituted) | Often a baseline for activity. |

| C4 | Halogen/Small Alkyl | Can block metabolism and provide steric bulk that may enhance or decrease activity depending on the target. |

This table is illustrative, based on general SAR principles for substituted pyrazoles.

Comparative SAR Analysis with Analogous Heterocyclic Systems (e.g., Indole Acetic Acid)

A valuable method for understanding the SAR of a compound class is to compare it with structurally analogous systems. Indole-3-acetic acid is a well-known heterocyclic scaffold, famous as a natural auxin plant hormone and as a core structure in many pharmaceuticals, such as the NSAID Indomethacin. Both pyrazole and indole are five-membered nitrogen-containing heterocycles that can be substituted with an acetic acid moiety, making them interesting candidates for comparative analysis.

Studies directly comparing the SAR of pyrazole acetic acids and indole acetic acids have revealed that while they can target the same receptors, the specific SAR can differ. In research focused on CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, it was found that the pyrazole core led to a different SAR in several instances compared to the related indole acetic acid series. youtube.com This indicates that despite the superficial similarity, the distinct electronics, hydrogen bonding capabilities, and geometry of the pyrazole ring versus the indole ring dictate different optimal substitution patterns for binding.

Conversely, in other biological contexts, pyrazole derivatives have shown effects similar to those of indole acetic acids. For example, certain pyrazole compounds have been found to exhibit auxin-like stimulating effects on plant growth, comparable to that of indole-3-acetic acid (IAA). researchgate.net This suggests that for some receptors, the pyrazole acetic acid structure can act as an effective bioisostere of the indole acetic acid scaffold.

| SAR Feature | Indole Acetic Acid Derivatives (General) | Pyrazole Acetic Acid Derivatives (General) |

| Acidic Moiety | Carboxyl group is generally essential for activity; replacement often leads to inactive compounds. researchgate.net | Acetic acid group is critical, but can be successfully replaced by bioisosteres like 1-hydroxypyrazole or tetrazole. pharmacy180.comresearchgate.net |

| N1-Substitution | Acylation of the indole nitrogen with groups other than a specific aroyl (e.g., p-chlorobenzoyl in Indomethacin) often decreases activity. | The N1 position is the attachment point for the crucial acetic acid moiety. |

| Ring Substitution | Substituents at the 5-position (e.g., -OCH₃, -F) can enhance activity. researchgate.net | Substituents at the C3 and C5 positions are key modulators of potency and selectivity. researchgate.net |

| Bioisosterism | Can serve as a scaffold for various biological targets. | Can act as a bioisostere for indole in some cases (e.g., auxin-like activity) but shows distinct SAR in others (e.g., CRTh2 antagonists). researchgate.net |

Rational Design Principles Derived from SAR Data

The cumulative SAR data for this compound and related derivatives provide several guiding principles for the rational design of new, potentially more potent and selective molecules. frontiersin.org These principles are derived from understanding the role of each key structural component.

Preservation of the Acidic Pharmacophore : The N1-acetic acid moiety is a primary point of interaction with many biological targets. Any new design should either retain this group or replace it with a validated acidic bioisostere, such as a tetrazole or hydroxypyrazole, to maintain the key anchoring interaction while potentially improving pharmacokinetic properties. pharmacy180.com

Optimization of the C5-Substituent : The C5 position appears to tolerate moderately sized, lipophilic groups. The isopropyl group represents a favorable balance of these properties. Rational design efforts could explore other branched alkyl or small cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) to probe the steric and conformational limits of the binding pocket. researchgate.net

Modulation via C3 and C4 Substitution : The pyrazole core can be further decorated at the C3 and C4 positions to fine-tune activity, selectivity, and metabolic stability. Introducing small, lipophilic, or halogen substituents at the C3 position could establish additional beneficial interactions. Substitution at C4 should be approached cautiously, as it may introduce steric hindrance, but it can also be a site for blocking metabolism.

Leveraging Heterocyclic Bioisosterism : The pyrazole ring is a versatile scaffold that can mimic other heterocyclic systems. nih.gov Depending on the target, it can be considered a bioisosteric replacement for rings like indole. However, designers must be aware that the SAR may not be directly translatable, requiring independent optimization of the substitution pattern on the pyrazole core.

By applying these principles, medicinal chemists can systematically modify the this compound template to develop new chemical entities with improved therapeutic profiles.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Frontier Molecular Orbital Analysis (HOMO-LUMO)Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).researchgate.netresearchgate.netThe HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. nih.gov For pyrazole (B372694) derivatives, this analysis helps in predicting their interaction with biological targets. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | ELUMO - EHOMO; indicates chemical stability |

Note: This table is illustrative and not based on experimental data for the specific compound.

Molecular Electrostatic Surface Potential (MESP) MappingMolecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule.researchgate.netIt is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems like drug-receptor binding.researchgate.netThe MESP map uses a color scale to represent different electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green: Denotes areas with neutral or near-zero potential.

For 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, an MESP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, identifying them as potential sites for hydrogen bonding or interaction with positive centers on a target protein. nih.gov

Molecular Docking Investigations

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). rjpn.org It is a crucial tool in drug discovery for understanding binding mechanisms and predicting binding affinity.

Binding Affinity Predictions and ValidationA primary output of molecular docking is the binding affinity, often expressed as a docking score in units of kcal/mol.rjpn.orgThis score estimates the free energy of binding, with more negative values indicating a stronger and more stable interaction between the ligand and the protein.rjpn.orgPyrazole derivatives have shown a wide range of binding affinities for the COX-2 enzyme.rjpn.org

To validate the docking results, the predicted binding pose of the most stable conformation is analyzed. The validation ensures that the observed interactions are chemically sensible and align with known binding modes of similar inhibitors. For instance, the orientation of the sulfonamide group in known COX-2 inhibitors is a critical factor for selectivity, and similar key interactions would be sought for the acetic acid group of the target compound. dovepress.comnih.gov

Table 2: Hypothetical Molecular Docking Results against COX-2

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -8.5 | Arg120, Tyr355, Ser530 |

| Celecoxib (Reference) | -10.2 | Arg513, His90, Phe518 |

Note: This table is illustrative and not based on experimental data for the specific compound.

Conformational Analysis and Dynamics Simulations

Computational chemistry and molecular modeling are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules. For this compound, these studies provide crucial insights into its conformational landscape, which is defined by the rotation around its key single bonds. Understanding the molecule's preferred shapes and how it moves is fundamental to comprehending its interactions with biological systems.

The primary degrees of conformational freedom in this compound are the rotations around the single bond connecting the acetic acid group to the pyrazole ring and the bond linking the isopropyl group to the pyrazole ring. The interplay of steric and electronic effects governs the stability of the various possible conformers.

While specific computational studies on the conformational analysis and molecular dynamics of this compound are not extensively available in the published literature, valuable insights can be drawn from studies on analogous molecular structures. Research on other substituted pyrazole derivatives and molecules containing isopropyl groups allows for a reasoned discussion of the likely conformational preferences and dynamic properties of the title compound.

Conformational Preferences of the Acetic Acid Group:

Rotational Barrier of the Isopropyl Group:

The rotation of the isopropyl group is another key conformational feature. The energy barrier for this rotation will depend on the interactions between the methyl groups of the isopropyl substituent and the pyrazole ring. In some molecular systems, particularly in the solid state, the rotation of an isopropyl group can be significantly hindered or even completely quenched due to intermolecular interactions. However, in the gas phase or in solution, the rotational barrier is expected to be lower. For isolated molecules, the preferred conformation of an isopropyl group attached to a ring system is often one where the C-H bond of the isopropyl group is staggered with respect to the plane of the ring to minimize steric interactions.

Molecular Dynamics Simulations of Analogous Systems:

Molecular dynamics (MD) simulations on related pyrazole-containing molecules have provided insights into their flexibility and interactions with solvent molecules. Such simulations for this compound would likely reveal significant flexibility of the acetic acid side chain, allowing it to explore a range of conformations in a solvent environment. The dynamics of the isopropyl group would also be of interest, with rotations likely occurring on a picosecond to nanosecond timescale in solution. The presence of water or other polar solvents could influence the conformational equilibrium through hydrogen bonding with the carboxylic acid group.

Inferred Conformational Data from Analogous Structures:

To provide a more quantitative, albeit inferred, perspective, the following tables summarize potential conformational data based on computational studies of molecules with similar structural motifs. It is crucial to note that these are not experimental or directly calculated values for this compound but are representative of what might be expected based on existing research on related compounds.

| Dihedral Angle | Description | Expected Low-Energy Conformations (degrees) | Potential Energy Barrier (kcal/mol) |

| C(5)-N(1)-C(acetic)-C(OOH) | Rotation of the acetic acid group | Approximately ±90° and 180° | 2 - 5 |

| C(4)-C(5)-C(isopropyl)-H | Rotation of the isopropyl group | Staggered conformations (e.g., 60°, 180°, 300°) | 3 - 6 |

This table presents hypothetical data based on the analysis of similar molecular fragments in published computational studies. The actual values for this compound may differ.

| Simulation Parameter | Expected Behavior in Molecular Dynamics Simulation |

| RMSD of backbone atoms | Low to moderate, indicating a stable pyrazole core. |

| RMSF of side-chain atoms | High for the acetic acid and isopropyl groups, indicating flexibility. |

| Solvent Accessible Surface Area | Fluctuations dependent on the conformation of the flexible side chains. |

| Intramolecular Hydrogen Bonds | Potential for transient hydrogen bonds between the carboxylic acid proton and the pyrazole nitrogen, depending on the conformation. |

This table outlines the anticipated dynamic behavior of this compound in a typical molecular dynamics simulation based on general principles and studies of analogous molecules.

Coordination Chemistry and Ligand Design

2-(5-Isopropyl-1H-pyrazol-1-yl)acetic Acid and its Derivatives as Ligands

This compound is a multifaceted organic molecule that serves as an excellent chelating agent for various metal ions. Its structure, featuring a pyrazole (B372694) ring substituted with an isopropyl group and an acetic acid moiety, provides multiple coordination sites. The nitrogen atoms of the pyrazole ring act as soft donor sites, while the carboxylate group of the acetic acid provides hard donor oxygen atoms. This combination allows for the formation of stable chelate rings with metal centers.

Derivatives of this ligand can be synthesized to modulate the steric and electronic properties of the resulting metal complexes. For instance, esterification of the carboxylic acid group, such as forming an isopropyl ester, can alter the ligand's solubility and the coordination behavior of the carboxylate group. Such modifications are crucial in tuning the properties of the metal complexes for specific applications.

Formation of Metal Complexes (e.g., Copper(I) Complexes)

The formation of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For example, new copper(I) phosphane complexes can be synthesized by reacting [Cu(CH₃CN)₄]PF₆ with the ligand and a phosphine co-ligand, such as triphenylphosphine or 1,3,5-triaza-7-phosphaadamantane, in an acetonitrile or acetonitrile/methanol solution researchgate.netdnu.dp.ua. The stoichiometry of the reactants plays a crucial role in determining the final structure of the complex.

The general reaction for the formation of a copper(I) complex can be represented as: [Cu(CH₃CN)₄]⁺ + L + P → [Cu(L)(P)]⁺ + 4 CH₃CN Where L represents the this compound derivative and P is the phosphane co-ligand.

Chelation Properties and Coordination Modes

This compound and its derivatives can exhibit various coordination modes depending on the metal ion, the reaction conditions, and the presence of other coordinating ligands. The pyrazole nitrogen atom and the carboxylate oxygen atom can coordinate to a single metal center, forming a stable five- or six-membered chelate ring.

In the case of bis(pyrazol-1-yl)acetate ligands, which are structurally related, the two pyrazole rings can coordinate to the metal center in a bidentate fashion. The coordination of the carboxylate group can be monodentate, bidentate, or bridging between two metal centers. The specific coordination mode influences the geometry and stability of the resulting metal complex. The anions of these ligands can act as bidentate chelating agents towards transition-metal ions nih.gov.

Spectroscopic Characterization of Metal-Ligand Complexes (e.g., NMR, IR, ESI-MS, XAFS, SR-XPS)

A suite of spectroscopic techniques is employed to elucidate the structure and bonding in metal-ligand complexes of this compound and its derivatives researchgate.netdnu.dp.ua.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the coordination of the ligand to the metal center. researchgate.netdnu.dp.ua In ¹H NMR spectra of Cu(I) complexes, a single set of resonances for the pyrazole rings indicates that the pyrazole protons are equivalent, with a slight shift upon coordination saudijournals.com. The ³¹P NMR spectra of phosphane-containing complexes show a downfield shift of the phosphorus signal upon coordination to the copper(I) center saudijournals.com.

| Technique | Observed Feature | Interpretation |

| ¹H NMR | Shift in pyrazole proton signals | Coordination of the pyrazole ring to the metal center. |

| ¹³C NMR | Shift in carbon signals of the ligand | Confirmation of ligand coordination. |

| ³¹P NMR | Downfield shift of the phosphine signal | Coordination of the phosphane co-ligand to the metal center. |

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the coordination of the carboxylate group. The position of the C=O stretching vibration band changes upon coordination. For ester derivatives, the asymmetric stretching of the C=O group is typically observed in the range of 1749–1752 cm⁻¹, which does not significantly vary from the free ligand, suggesting that the ester group may not be directly involved in coordination in some complexes researchgate.net.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to confirm the formation and stability of the complexes in solution. The mass-to-charge ratio of the complex ion is determined, confirming its composition researchgate.netsaudijournals.com. For example, in the ESI-MS(+) spectra of copper(I) complexes with isopropyl ester derivatives of bis(pyrazol-1-yl)acetic acid and triphenylphosphine, the major peak corresponds to the [Cu(L)(PPh₃)]⁺ species researchgate.net.

X-ray Absorption Fine Structure (XAFS) and Synchrotron Radiation-induced X-ray Photoelectron Spectroscopy (SR-XPS): These advanced techniques provide detailed information about the local structure and electronic properties of the metal center. XAFS can determine the coordination number and bond distances around the copper ion, while SR-XPS can provide insights into the electronic and molecular structures of the coordination compound researchgate.netdnu.dp.ua.

| Technique | Information Obtained |

| IR Spectroscopy | Coordination mode of the carboxylate group. |

| ESI-MS | Confirmation of the complex's composition and stability. |

| XAFS | Local structure around the metal ion (coordination number, bond distances). |

| SR-XPS | Electronic and molecular structure of the complex. |

Applications of Metal Complexes in Chemical Biology Research

Metal complexes of pyrazole derivatives, including those of this compound, have shown significant potential in chemical biology research, particularly as anticancer agents researchgate.netdnu.dp.ua. Copper-based complexes, in particular, have demonstrated intriguing anti-tumor properties researchgate.netekb.eg.

For instance, copper(I) complexes with isopropyl ester derivatives of bis(pyrazol-1-yl)acetic acid and triphenylphosphine as a co-ligand have shown significant antitumor activity in 3D spheroidal models of human colon cancer cells researchgate.netdnu.dp.ua. Research into the mechanism of action of these complexes has identified protein disulfide-isomerase (PDI) as a potential molecular target. By inhibiting PDI activity, these copper(I) complexes can disrupt the redox homeostasis of cancer cells, leading to cell death researchgate.netdnu.dp.ua. This highlights the potential of designing metal complexes with specific biological targets for therapeutic applications.

Emerging Research Areas and Future Directions

Development of Novel Pyrazole (B372694) Scaffolds with Acetic Acid Linkers

The development of novel pyrazole scaffolds functionalized with acetic acid linkers is a dynamic area of research aimed at expanding the chemical space and therapeutic potential of this compound class. The pyrazole core is a versatile platform, and modifications to its structure, along with the acetic acid side chain, can significantly influence biological activity.

Researchers are actively exploring various synthetic strategies to create libraries of diverse pyrazole-acetic acid derivatives. These strategies often involve multi-step syntheses, starting from readily available precursors. The modification of the pyrazole ring with different substituents allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are crucial for drug-target interactions. For instance, the synthesis of novel pyrazolyl s-triazine derivatives has been achieved through a one-pot procedure, demonstrating the efficiency of modern synthetic methods in generating complex molecular architectures. nih.gov

Furthermore, the acetic acid linker itself can be modified. While the carboxyl group is often essential for interacting with specific biological targets, its esterification or conversion to an amide can modulate the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The overarching goal is to generate novel chemical entities with improved potency, selectivity, and drug-like properties.

Multi-Targeting Approaches with 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic Acid Derivatives

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by multi-targeting approaches, which aim to design single molecules that can modulate multiple biological targets simultaneously. This strategy is particularly relevant for complex diseases like cancer and inflammatory disorders, where multiple pathways are often dysregulated. Derivatives of this compound are being investigated for their potential as multi-target agents.

The pyrazole scaffold is a privileged structure in drug discovery, meaning it can interact with a variety of biological targets. By strategically modifying the substituents on the pyrazole ring and the acetic acid side chain, it is possible to design compounds that inhibit multiple enzymes or receptors. For example, some pyrazole derivatives have been shown to act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. mdpi.com This dual inhibition can lead to a more potent anti-inflammatory effect with a potentially improved side-effect profile compared to single-target agents. The design of such multi-target ligands requires a deep understanding of the structure-activity relationships for each target and the ability to balance the inhibitory activities within a single molecule.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches has become indispensable in modern drug discovery. For derivatives of this compound, these integrated methodologies are accelerating the pace of research and development.

Computational techniques, such as molecular docking and molecular dynamics simulations, are employed to predict how these molecules will bind to their biological targets. nih.gov These in-silico methods provide valuable insights into the binding modes and key interactions, guiding the rational design of more potent and selective compounds. mdpi.com For example, docking studies can help identify the optimal substituents on the pyrazole ring to enhance binding affinity for a particular protein. nih.gov

These computational predictions are then validated and refined through experimental studies. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets. The data generated from these assays, including IC50 values and binding affinities, are then used to refine the computational models, creating a feedback loop that drives the optimization process. This iterative cycle of design, synthesis, and testing is crucial for the efficient discovery of new drug candidates. nih.gov

Exploration of New Biological Targets and Pathways

While pyrazole-containing compounds are known to target a range of established biological targets, a significant area of emerging research is the exploration of novel targets and pathways for derivatives of this compound. This exploration is driven by advances in our understanding of disease biology and the identification of new potential therapeutic intervention points.

The versatility of the pyrazole scaffold allows it to be adapted to interact with a wide variety of protein classes, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. For example, recent research has focused on developing pyrazole derivatives as inhibitors of Janus kinases (JAKs), which are involved in inflammatory and autoimmune diseases. google.com Other studies have explored their potential as modulators of GPR119, a receptor involved in glucose homeostasis, for the treatment of diabetes. commonorganicchemistry.com

The identification of new biological targets for this class of compounds often involves phenotypic screening, where compounds are tested for their effects on cellular or organismal models of disease without a preconceived target. Once a compound with a desirable phenotype is identified, target deconvolution techniques are used to identify its molecular target(s). This approach has the potential to uncover novel biology and open up new therapeutic avenues.

Contribution to Chemical Probe Development

Chemical probes are small molecules that are used to study the function of proteins and biological pathways in a cellular or in vivo context. clinpractice.ru They are essential tools for basic research and for the validation of new drug targets. Derivatives of this compound have the potential to be developed into valuable chemical probes.

An ideal chemical probe should be potent, selective, and have a well-characterized mechanism of action. The development of such probes from the pyrazole-acetic acid scaffold involves a rigorous process of chemical optimization and biological characterization. This includes demonstrating target engagement in cells and showing that the observed biological effects are a direct consequence of modulating the intended target. Some pyrazoline derivatives have already been investigated as fluorescent probes for biological imaging, highlighting the potential of this scaffold in developing tools for cell biology. nih.gov

By providing selective tools to interrogate the function of specific proteins, chemical probes derived from this scaffold can help to elucidate complex biological processes and validate new therapeutic hypotheses. This, in turn, can accelerate the discovery and development of new medicines for a wide range of diseases. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling pyrazole derivatives with acetic acid moieties. For example:

- Step 1: Prepare 5-isopropyl-1H-pyrazole via cyclocondensation of hydrazine with β-keto esters or diketones under acidic conditions.

- Step 2: Alkylation of the pyrazole nitrogen using chloroacetic acid or its derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Optimization: Use statistical experimental design (e.g., response surface methodology) to refine parameters such as temperature, solvent ratio, and reaction time. This approach minimizes trial-and-error and identifies critical variables efficiently .

Q. How is this compound characterized using spectroscopic techniques (e.g., NMR, IR)?

Methodological Answer:

- NMR: The pyrazole ring protons (H-3 and H-4) typically appear as singlet or doublet signals in the δ 6.5–7.5 ppm range. The isopropyl group shows a septet (CH) at δ 2.5–3.0 ppm and doublets (CH₃) at δ 1.0–1.5 ppm. The acetic acid moiety’s methylene group resonates as a singlet near δ 4.0–4.5 ppm .

- IR: Look for carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and N-H (pyrazole) absorption at ~3200–3400 cm⁻¹. Compare experimental data with computed spectra (e.g., DFT) to confirm assignments .

Q. What are the key solubility and stability considerations for handling this compound?

Methodological Answer:

- Solubility: The compound is polar due to the acetic acid group, making it soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in non-polar solvents. Adjust pH to deprotonate the carboxylic acid for aqueous solubility .

- Stability: Store at –20°C under inert atmosphere to prevent decarboxylation or oxidation. Monitor degradation via HPLC with UV detection at λ = 210–260 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in understanding the reactivity of this compound?

Methodological Answer:

- Reactivity Prediction: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO), identifying nucleophilic/electrophilic sites. For example, the pyrazole ring’s electron-rich regions may participate in hydrogen bonding or π-π stacking .

- Reaction Pathways: Employ reaction path search algorithms (e.g., IRC calculations) to model intermediates in synthetic or catalytic processes. Compare activation energies of competing pathways to prioritize experimental routes .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation: Combine X-ray crystallography (for absolute configuration) with NMR/IR data. For example, X-ray can confirm the pyrazole ring’s substitution pattern, while NMR validates dynamic proton environments .

- Theoretical Calculations: Perform DFT-based NMR chemical shift predictions (e.g., using Gaussian or ORCA). Discrepancies >0.5 ppm may indicate incorrect tautomeric forms or proton assignments .

Q. What in silico models predict the biological activity of pyrazole-acetic acid derivatives?

Methodological Answer:

- QSAR Modeling: Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with activity. For instance, pyrazole derivatives with logP < 3.0 often exhibit better membrane permeability .

- Docking Studies: Simulate binding interactions with target proteins (e.g., enzymes or receptors). The acetic acid group may act as a hydrogen-bond donor, while the isopropyl moiety contributes to hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.